VTP-766
Description
VTP-766 is a liver X receptor beta (LXRβ)-selective agonist developed as a therapeutic candidate for atopic dermatitis and acute coronary syndrome . It originated from structural optimization of a lead molecule to enhance selectivity for LXRβ over LXRα, a critical factor in minimizing adverse metabolic effects such as triglyceride elevation.
Mechanism of Action:
this compound binds selectively to LXRβ, activating pathways that upregulate cholesterol efflux transporters (e.g., ABCA1 and ABCG1) without significantly stimulating sterol regulatory element-binding protein 1C (SREBP1C), a key regulator of lipogenesis . This selectivity reduces the risk of hypertriglyceridemia, a common side effect of pan-LXR agonists.
Properties
Molecular Formula |
C28H42ClF3N4O7 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
VTP-766; VTP 766; VTP766.; Unknown |
Origin of Product |
United States |
Comparison with Similar Compounds
Pharmacological Profile :
- In vitro activity :
- In vivo performance: Dose-dependent efficacy in cynomolgus monkeys at 1–10 mg/kg . No significant increase in plasma triglycerides or SREBP1C expression at therapeutic doses .
- Stability : Moderate metabolic stability (CYP2C9 IC50 ≈ 700 nM) .
VTP-766’s development aimed to address limitations of earlier LXR modulators. Below is a detailed comparison with its predecessor compound (initial LXRβ agonist) and MEDI 17, a structurally unrelated compound targeting a different pathway.
Table 1: Comparative Pharmacological Profiles
*Initial compound: Early-stage LXRβ agonist from the same development lineage.
**MEDI 17: Inhibitor of endoplasmic reticulum (ER) stress-associated IRE-1/XBP-1 pathway, explored for inflammatory diseases .
Key Findings:
Enhanced Selectivity :
this compound exhibits 27-fold selectivity for LXRβ over LXRα, a significant improvement over its predecessor (~10.75-fold) . This reduces off-target activation of LXRα, which is linked to adverse lipid effects.
Therapeutic Advantages :
Unlike pan-LXR agonists (e.g., T0901317), this compound avoids upregulating SREBP1C, a transcription factor that drives hepatic triglyceride synthesis . This makes it safer for chronic use in metabolic disorders.
Contrast with MEDI 17 :
MEDI 17 targets the IRE-1/XBP-1 pathway, a mechanism distinct from LXR modulation. While both compounds aim to treat inflammatory conditions (e.g., atopic dermatitis), this compound’s LXRβ activation promotes cholesterol efflux and anti-inflammatory signaling, whereas MEDI 17 mitigates ER stress .
Stability and Metabolism :
this compound’s moderate CYP2C9 stability (~700 nM) suggests manageable drug-drug interaction risks compared to earlier compounds with uncharacterized metabolic profiles .
Limitations and Data Gaps:
- Direct comparisons with clinical-stage LXR agonists (e.g., BMS-779788) are unavailable in the provided evidence.
- Long-term toxicity data for this compound remain unpublished, though its therapeutic index appears favorable based on existing in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
